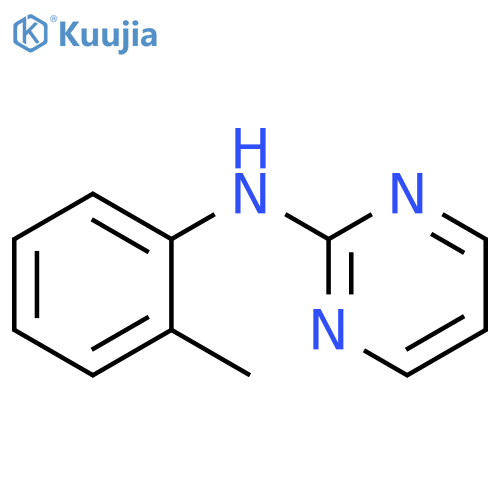

Cas no 214627-58-4 (N-(2-methylphenyl)pyrimidin-2-amine)

N-(2-methylphenyl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Pyrimidinamine, N-(2-methylphenyl)-

- N-(2-methylphenyl)pyrimidin-2-amine

-

- インチ: 1S/C11H11N3/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h2-8H,1H3,(H,12,13,14)

- InChIKey: ZPWCNAVSWGDONR-UHFFFAOYSA-N

- ほほえんだ: C1(NC2=CC=CC=C2C)=NC=CC=N1

N-(2-methylphenyl)pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6616-6194-4mg |

N-(2-methylphenyl)pyrimidin-2-amine |

214627-58-4 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6194-25mg |

N-(2-methylphenyl)pyrimidin-2-amine |

214627-58-4 | 25mg |

$109.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6194-5μmol |

N-(2-methylphenyl)pyrimidin-2-amine |

214627-58-4 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6194-1mg |

N-(2-methylphenyl)pyrimidin-2-amine |

214627-58-4 | 1mg |

$54.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6194-3mg |

N-(2-methylphenyl)pyrimidin-2-amine |

214627-58-4 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6194-10mg |

N-(2-methylphenyl)pyrimidin-2-amine |

214627-58-4 | 10mg |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6194-100mg |

N-(2-methylphenyl)pyrimidin-2-amine |

214627-58-4 | 100mg |

$248.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6194-2μmol |

N-(2-methylphenyl)pyrimidin-2-amine |

214627-58-4 | 2μmol |

$57.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6194-20mg |

N-(2-methylphenyl)pyrimidin-2-amine |

214627-58-4 | 20mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6194-40mg |

N-(2-methylphenyl)pyrimidin-2-amine |

214627-58-4 | 40mg |

$140.0 | 2023-09-07 |

N-(2-methylphenyl)pyrimidin-2-amine 関連文献

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

N-(2-methylphenyl)pyrimidin-2-amineに関する追加情報

Introduction to N-(2-methylphenyl)pyrimidin-2-amine (CAS No. 214627-58-4)

N-(2-methylphenyl)pyrimidin-2-amine, a compound with the chemical formula C12H13N3, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 214627-58-4, has garnered attention due to its potential applications in drug development and medicinal chemistry. The structural features of this molecule, particularly its pyrimidine core and aromatic substituents, make it a valuable scaffold for designing novel therapeutic agents.

The N-(2-methylphenyl)pyrimidin-2-amine molecule consists of a pyrimidine ring substituted at the 2-position with an amine group and at the 5-position with a 2-methylphenyl group. This specific arrangement imparts unique electronic and steric properties that can be exploited in the design of bioactive molecules. The presence of the methyl group on the phenyl ring enhances lipophilicity, which is often a crucial factor in drug absorption and distribution.

In recent years, there has been a growing interest in pyrimidine derivatives as pharmacophores due to their diverse biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively studied for their roles in various biological processes. Among these derivatives, N-(2-methylphenyl)pyrimidin-2-amine has shown promise in several preclinical studies, particularly in the context of oncology and anti-inflammatory therapies.

One of the most compelling aspects of N-(2-methylphenyl)pyrimidin-2-amine is its potential as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. Dysregulation of these pathways is often associated with various diseases, including cancer. Recent studies have demonstrated that compounds with a pyrimidine core can effectively modulate kinase activity by binding to specific pockets on the enzyme's surface. The N-(2-methylphenyl)pyrimidin-2-amine structure provides an ideal platform for such interactions, making it a candidate for further development into kinase inhibitors.

Furthermore, the compound has shown interesting interactions with other biological targets. For instance, research indicates that it may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulating cytokine levels can lead to significant therapeutic benefits.

The synthesis of N-(2-methylphenyl)pyrimidin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of 2-methylbenzaldehyde with guanidine hydrochloride to form a pyrimidine intermediate. This intermediate is then further functionalized to introduce the amine group at the 2-position. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.

In terms of pharmacokinetic properties, N-(2-methylphenyl)pyrimidin-2-amine exhibits favorable solubility characteristics, which is essential for oral bioavailability. Additionally, its metabolic stability suggests that it may have a prolonged half-life in vivo, allowing for less frequent dosing. These attributes make it an attractive candidate for further clinical development.

The safety profile of N-(2-methylphenyl)pyrimidin-2-amine has been evaluated through various preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, as with any potential therapeutic agent, further investigation is needed to fully understand its safety profile in human populations.

In conclusion, N-(2-methylphenyl)pyrimidin-2-amine (CAS No. 214627-58-4) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an excellent candidate for further research and development. As our understanding of molecular interactions continues to advance, compounds like this are likely to play a crucial role in the next generation of therapeutic agents.

214627-58-4 (N-(2-methylphenyl)pyrimidin-2-amine) 関連製品

- 60611-59-8(5-benzylpyridine-2-carboxylic acid)

- 1423308-47-7([(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate)

- 2228258-88-4((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}cyclopropyl)methanamine)

- 1261786-88-2(5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)

- 124236-41-5((2-cyclopropylphenyl)hydrazine)

- 1432680-44-8(3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride)

- 1341835-26-4(1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol)

- 2171252-08-5((3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)

- 1806069-11-3(6-Amino-4-chloro-3-(difluoromethyl)-2-hydroxypyridine)